Mepiprazole

Description

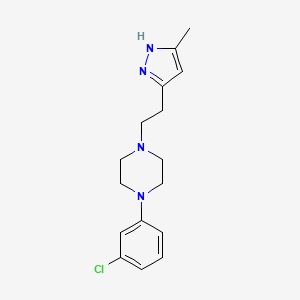

This compound is a minor tranquilizer with a phenylpiperazine structure. It is a pyrazolyl-alkyl-piperazine derivative. This compound mediates a weak inhibitory action on the uptake of 5-HT on hypothalamic neurons. This compound is marketed in Spain for the treatment of anxiety neuroses. It acts as a 5-HT2A and α1-adrenergic receptor antagonist, and has also been shown to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine to varying extents. Clinical studies of this compound including patients with irritable bowel syndrome (IBS) were conducted and the results showed some beneficial effects of this compound in relieving IBS symptoms in certain patients. Like other phenylpiperazine drugs, this compound produces the active metabolite m-chlorophenylpiperazine(mCPP).

Structure

2D Structure

3D Structure

Properties

CAS No. |

20326-12-9 |

|---|---|

Molecular Formula |

C16H21ClN4 |

Molecular Weight |

304.82 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |

InChI |

InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19) |

InChI Key |

DOTIMEKVTCOGED-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

Canonical SMILES |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

Other CAS No. |

20326-12-9 |

Related CAS |

20344-15-4 (di-hydrochloride) |

Synonyms |

1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride EMD 16,923 mepiprazole mepiprazole dihydrochloride Quiadon |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Mepiprazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole (EMD 16,923) is a psychotropic agent with a unique pharmacological profile, exhibiting both anxiolytic and antidepressant properties. First synthesized and investigated in the 1970s, its development provides a valuable case study in early psychopharmacological research. This technical guide details the discovery, synthesis, preclinical pharmacology, and early clinical development of this compound, presenting key quantitative data, experimental methodologies, and associated signaling pathways.

Introduction and Discovery

This compound, chemically identified as 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine, was first developed by the pharmaceutical company Merck KGaA under the internal designation EMD 16,923.[1] A U.S. patent for the compound was granted on January 20, 1970.[1] Initial research focused on its potential as a therapeutic agent for psychiatric and psychovegetative disorders, with early clinical investigations exploring its efficacy in anxiety neuroses and irritable bowel syndrome (IBS).[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in the alkylation of 1-(3-chlorophenyl)piperazine with a suitable pyrazole derivative. A plausible synthetic route is outlined below, based on established chemical principles and reported syntheses of related compounds.

Experimental Workflow for this compound Synthesis

Caption: A plausible multi-step synthesis pathway for this compound.

Synthesis of 1-(3-chlorophenyl)piperazine

This key intermediate can be synthesized from diethanolamine and 3-chloroaniline.

Experimental Protocol:

-

Preparation of Di(2-chloroethyl)amine hydrochloride: Diethanolamine is reacted with thionyl chloride to yield di(2-chloroethyl)amine hydrochloride.

-

Formation of 1-(3-chlorophenyl)piperazine: The resulting di(2-chloroethyl)amine hydrochloride is then reacted with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine.

Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole

This pyrazole intermediate can be prepared via the Knorr pyrazole synthesis.

Experimental Protocol:

-

Knorr Pyrazole Synthesis: A suitable 1,3-dicarbonyl compound is condensed with a hydrazine derivative to form the pyrazole ring, yielding a precursor such as 5-methyl-3-pyrazoleacetic acid.

-

Functional Group Transformation: The acetic acid side chain is then converted to a 2-chloroethyl group through standard functional group manipulation, likely involving reduction of the carboxylic acid to an alcohol followed by chlorination.

Final Alkylation Step

Experimental Protocol:

-

Alkylation: 1-(3-chlorophenyl)piperazine is alkylated with 3-(2-chloroethyl)-5-methyl-1H-pyrazole in the presence of a base to yield this compound.

Preclinical Pharmacology

This compound's pharmacological activity is characterized by its interaction with several neurotransmitter systems, primarily the serotonergic, dopaminergic, and noradrenergic pathways.

In Vitro Pharmacology

-

Monoamine Uptake Inhibition: this compound is a relatively weak inhibitor of monoamine uptake. Its most potent action is on the hypothalamic 5-HT uptake, with an IC50 value comparable to that of desipramine.[2]

-

Monoamine Release: Unlike tricyclic antidepressants, this compound has been shown to increase the efflux of monoamines from synaptosomes at low concentrations (10⁻⁶ to 10⁻⁵ M).[2]

-

Receptor Binding: this compound acts as a 5-HT2A and α1-adrenergic receptor antagonist.[3]

Table 1: In Vitro Pharmacological Profile of this compound

| Target | Action | Quantitative Data (IC50) | Reference |

| Hypothalamic 5-HT Uptake | Inhibition | 0.9 µM | [2] |

| Dopamine Uptake | Inhibition | 50% inhibition at 10⁻⁶ M | [4] |

| 5-HT2A Receptor | Antagonist | - | [3] |

| α1-Adrenergic Receptor | Antagonist | - | [3] |

In Vivo Pharmacology and Preclinical Models

-

Behavioral Effects: In rodent models, this compound has been shown to depress spontaneous locomotor activity and induce hypothermia.[5]

-

Neurochemical Effects: Biochemical studies in the rat CNS indicate that this compound decreases norepinephrine activity while enhancing serotonin and, to a lesser extent, dopamine activity.[6]

Experimental Protocol: Monoamine Uptake Assay

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cerebral cortex, corpus striatum, hypothalamus) of rats.

-

Incubation: The synaptosomes are incubated with radiolabeled monoamines (e.g., ³H-norepinephrine, ³H-dopamine, ³H-serotonin) in the presence of varying concentrations of this compound or a control compound.

-

Uptake Measurement: The amount of radiolabeled monoamine taken up by the synaptosomes is measured using liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by determining the concentration of this compound that inhibits 50% of the specific monoamine uptake.

Metabolism

This compound is metabolized in the body to an active metabolite, m-chlorophenylpiperazine (mCPP).[3] mCPP itself has a complex pharmacological profile, acting as a non-selective serotonin receptor agonist with some antagonistic properties. The metabolism of mCPP to its main metabolite, p-hydroxy-mCPP, is primarily mediated by the cytochrome P450 isoenzyme CYP2D6.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are believed to be mediated through its antagonist activity at 5-HT2A and α1-adrenergic receptors, as well as its influence on monoamine reuptake and release.

Signaling Pathway for 5-HT2A Receptor Antagonism

Caption: this compound blocks the 5-HT2A receptor signaling cascade.

Signaling Pathway for α1-Adrenergic Receptor Antagonism

Caption: this compound's antagonism of the α1-adrenergic receptor pathway.

Clinical Development

Early clinical trials with this compound focused on its efficacy in anxiety and related disorders.

Anxiety Neuroses

A double-blind clinical trial comparing this compound to placebo in neurotic inpatients demonstrated a tranquilizing effect of this compound. This was evidenced by changes in psychophysiological parameters (tremor, reaction time, flicker fusion threshold) and scores on a symptom checklist for neurotic patients.

Irritable Bowel Syndrome (IBS)

A double-blind, cross-over trial involving 19 patients with IBS investigated the efficacy of this compound. The results indicated a beneficial effect (P < 0.05) of the drug compared to placebo, particularly when administered for at least three weeks.[7]

Table 2: Summary of Early this compound Clinical Trials

| Indication | Study Design | Number of Patients | Key Findings | Reference |

| Neurotic Inpatients | Double-blind, placebo-controlled | - | Indicated a tranquilizing effect | - |

| Irritable Bowel Syndrome | Double-blind, cross-over | 19 | Beneficial effect (P < 0.05) after ≥ 3 weeks of treatment | [7] |

Experimental Protocol: Double-Blind, Cross-Over Clinical Trial in IBS

-

Patient Selection: Patients with a diagnosis of IBS, with organic disease excluded, are recruited for the study.

-

Treatment Periods: The study consists of two treatment periods of a defined duration (e.g., four weeks each).

-

Randomization: Patients are randomly assigned to receive either this compound or a placebo during the first treatment period.

-

Cross-Over: After the first treatment period and a washout period, patients are switched to the other treatment (this compound or placebo) for the second treatment period.

-

Symptom Assessment: Patient symptoms are assessed at baseline and at regular intervals throughout both treatment periods using validated symptom scoring systems.

-

Data Analysis: The efficacy of this compound is determined by comparing the symptom scores during the this compound treatment period with the scores during the placebo period for each patient.

Conclusion

This compound represents an early example of a psychotropic agent with a multi-target mechanism of action. Its development history highlights the evolution of research in psychopharmacology, from initial synthesis and screening to preclinical and clinical evaluation. While no longer in widespread clinical use, the study of this compound and its active metabolite, mCPP, has contributed to our understanding of the complex interplay of serotonergic, dopaminergic, and adrenergic systems in the pathophysiology and treatment of psychiatric disorders. The data and methodologies presented in this guide serve as a valuable reference for researchers and professionals in the field of drug discovery and development.

References

- 1. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlled clinical trial of this compound in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-1 adrenergic receptor antagonists to prevent hyperinflammation and death from lower respiratory tract infection | eLife [elifesciences.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Characterization of Mepiprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mepiprazole, a phenylpiperazine anxiolytic. The information is compiled from established chemical principles and data on related compounds, offering a practical resource for professionals in drug development and organic synthesis.

This compound: Chemical Profile

This compound is a pyrazolyl-alkyl-piperazine derivative with the systematic IUPAC name 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine[1]. It is recognized for its anxiolytic properties and is marketed in Spain[1]. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₁ClN₄[1][2] |

| Molecular Weight | 304.82 g/mol [2] |

| CAS Number | 20326-12-9[1] |

| Appearance | Predicted: Solid |

| Melting Point | Predicted: 157-159 °C (as hydrochloride salt)[3] |

| Boiling Point | Predicted: 495.3 °C at 760 mmHg |

| Solubility | Data not available |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the construction of the key pyrazole and piperazine intermediates, followed by their coupling. A plausible and efficient synthetic route is detailed below.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a three-stage process, beginning with the synthesis of the pyrazole intermediate, followed by the preparation of the piperazine intermediate, and culminating in their coupling to form the final product.

Experimental Protocols

The pyrazole core can be synthesized via a classic condensation reaction between a β-diketone and hydrazine.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq.) in ethanol.

-

Slowly add hydrazine hydrate (1.0 eq.) to the solution at room temperature[4]. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the precipitated 3,5-dimethylpyrazole by vacuum filtration, wash with cold ethanol, and dry.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Relative) |

| Acetylacetone | 100.12 | 1.0 |

| Hydrazine Hydrate | 50.06 | 1.0 |

| 3,5-Dimethylpyrazole | 96.13 | ~90% Yield |

This key intermediate is commercially available but can also be synthesized. A common method involves the reaction of diethanolamine with 3-chloroaniline.

Protocol:

-

React diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride.

-

The resulting bis(2-chloroethyl)amine hydrochloride is then cyclized with 3-chloroaniline in a high-boiling solvent like xylene or in the presence of a base to yield 1-(3-chlorophenyl)piperazine[5].

-

The product is typically purified by distillation under reduced pressure or by crystallization of its salt form.

| Reactant/Product | Molecular Weight ( g/mol ) |

| Diethanolamine | 105.14 |

| Thionyl chloride | 118.97 |

| 3-Chloroaniline | 127.57 |

| 1-(3-Chlorophenyl)piperazine | 196.67[6] |

The final step involves the N-alkylation of 1-(3-chlorophenyl)piperazine with an activated form of 2-(5-methyl-1H-pyrazol-3-yl)ethanol.

Protocol:

-

Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)ethanol:

-

Reduce the ketone functionality of a suitable precursor like 3-acetyl-5-methyl-1H-pyrazole using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

-

Activation of the alcohol:

-

Convert the resulting alcohol, 2-(5-methyl-1H-pyrazol-3-yl)ethanol, into a better leaving group by reacting it with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine to form the corresponding tosylate[7]. This reaction is typically carried out at 0 °C to room temperature[7].

-

-

N-Alkylation:

-

React the tosylated pyrazole derivative with 1-(3-chlorophenyl)piperazine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃), to scavenge the acid formed during the reaction.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

After completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

The crude this compound is purified by column chromatography or by recrystallization, often from a solvent mixture like ethanol/water.

-

| Reactant/Product | Molecular Weight ( g/mol ) |

| 2-(5-methyl-1H-pyrazol-3-yl)ethyl tosylate | ~296.36 |

| 1-(3-Chlorophenyl)piperazine | 196.67[6] |

| This compound | 304.82[2] |

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following experimental workflow outlines the standard analytical techniques employed.

Predicted Spectroscopic Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the phenyl, piperazine, pyrazole, and ethyl linker regions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 6.8 | Multiplet | 4H | Aromatic protons (chlorophenyl ring) |

| ~ 6.0 | Singlet | 1H | C4-H of pyrazole ring |

| ~ 3.2 | Triplet | 4H | -N-CH₂- protons of piperazine (adjacent to phenyl) |

| ~ 2.8 | Triplet | 2H | -CH₂-CH₂-N- (adjacent to pyrazole) |

| ~ 2.7 | Triplet | 4H | -N-CH₂- protons of piperazine (adjacent to ethyl) |

| ~ 2.6 | Triplet | 2H | -CH₂-CH₂-N- (adjacent to piperazine) |

| ~ 2.2 | Singlet | 3H | Methyl protons on the pyrazole ring |

| ~ 11.0 (broad) | Singlet | 1H | N-H proton of the pyrazole ring |

The carbon NMR spectrum will provide information on the carbon skeleton of the this compound molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-Cl of the phenyl ring |

| ~ 148, 138 | C3 and C5 of the pyrazole ring |

| ~ 135 - 115 | Aromatic carbons of the chlorophenyl ring |

| ~ 105 | C4 of the pyrazole ring |

| ~ 58 | -CH₂-CH₂-N- (adjacent to piperazine) |

| ~ 53 | Piperazine carbons (adjacent to ethyl) |

| ~ 49 | Piperazine carbons (adjacent to phenyl) |

| ~ 28 | -CH₂-CH₂-N- (adjacent to pyrazole) |

| ~ 11 | Methyl carbon on the pyrazole ring |

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3200-3400 (broad) | N-H stretching (pyrazole ring)[8] |

| ~ 3100-3000 | Aromatic C-H stretching |

| ~ 2950-2800 | Aliphatic C-H stretching (piperazine, ethyl)[2] |

| ~ 1600, 1480 | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~ 1250 | C-N stretching (piperazine)[8] |

| ~ 800-700 | C-Cl stretching |

Mass spectrometry will confirm the molecular weight of this compound and provide information about its fragmentation pattern.

| m/z Ratio | Fragment Ion |

| 304/306 | [M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl and ³⁷Cl) |

| 196/198 | [1-(3-chlorophenyl)piperazine]⁺ fragment |

| 125 | [CH₂-CH₂-pyrazole-CH₃]⁺ fragment |

| 111 | [Pyrazole-CH₂-CH₃]⁺ fragment |

This guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and predicted data serve as a valuable starting point for researchers and professionals engaged in the study and development of this and related pharmaceutical compounds. It is important to note that the predicted data should be confirmed by experimental analysis for rigorous scientific validation.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. 56010-88-9 CAS MSDS (4-METHYLPYRAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

Mepiprazole's Mechanism of Action on Monoamine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole, a pyrazole derivative, exerts its psychotropic effects through a complex interaction with the monoamine neurotransmitter systems. This technical guide delineates the mechanism of action of this compound with a specific focus on its effects on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This compound acts as a relatively weak inhibitor of monoamine reuptake, with a pronounced effect on the serotonin transporter. Furthermore, it facilitates the efflux of serotonin and dopamine, contributing to an overall increase in synaptic monoamine levels. This guide provides a compilation of the available quantitative data, detailed experimental methodologies for assessing its activity, and a visualization of the putative downstream signaling pathways affected by its modulation of monoamine transporters.

Introduction

This compound is a psychotropic agent with a unique pharmacological profile that modulates serotonergic and, to a lesser extent, dopaminergic and noradrenergic systems.[1] Its therapeutic potential is linked to its ability to increase the synaptic availability of these key neurotransmitters. This is achieved through a dual mechanism: the inhibition of presynaptic monoamine transporters and the promotion of monoamine efflux.[2][3] Understanding the intricacies of this compound's interaction with SERT, NET, and DAT is crucial for elucidating its therapeutic effects and for the development of novel psychotropic agents with refined mechanisms of action.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

The available data on the quantitative interaction of this compound with monoamine transporters is summarized below. It is important to note that the data is primarily from preclinical studies in rodent models.

| Transporter | Parameter | Value | Species/Tissue | Reference |

| Serotonin Transporter (SERT) | IC50 (Uptake Inhibition) | 0.9 µM | Rat Hypothalamus | [2] |

| Dopamine Transporter (DAT) | Uptake Inhibition | 50% at 1 µM | Not Specified | [3] |

| Norepinephrine Transporter (NET) | IC50 / Ki (Uptake Inhibition) | Not Reported | Not Applicable |

Note: The inhibitory action of this compound on monoamine uptake is considered relatively weak.[2] Its most potent effect is observed on the serotonin transporter in the hypothalamus.[2]

Dual Mechanism of Action: Reuptake Inhibition and Efflux

This compound's primary mechanism involves the modulation of monoamine transporters, leading to an increase in the extracellular concentration of serotonin and dopamine. This is achieved through two distinct actions:

-

Inhibition of Monoamine Reuptake: this compound competitively binds to monoamine transporters, blocking the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of monoamines in the synapse, thereby enhancing their signaling.

-

Induction of Monoamine Efflux: Unlike many classic antidepressants, this compound has been shown to increase the release (efflux) of serotonin and dopamine from presynaptic terminals.[2][3] This further contributes to the elevation of synaptic monoamine levels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on monoamine transporters.

Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes, which are isolated nerve terminals.

Protocol:

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., rat hypothalamus, striatum, or cortex) in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) to the desired protein concentration.

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a known concentration of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

-

Incubate for a short period (e.g., 3-5 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of monoamine uptake at each this compound concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific monoamine uptake) by non-linear regression analysis.

-

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Protocol:

-

Membrane Preparation:

-

Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and varying concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding of the radioligand at each this compound concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Downstream Signaling Pathways

The inhibition of monoamine reuptake and induction of efflux by this compound leads to an accumulation of serotonin and dopamine in the synaptic cleft. This enhanced availability of neurotransmitters results in the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.

Serotonergic Signaling

Increased synaptic serotonin primarily activates various subtypes of serotonin receptors (5-HTRs). The downstream signaling pathways are dependent on the specific receptor subtype activated. For example:

-

5-HT1A Receptors (Gi/o-coupled): Activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.

-

5-HT2A Receptors (Gq/11-coupled): Activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

Other 5-HT Receptors: Activation of other 5-HT receptor subtypes can modulate various other signaling pathways, including MAP kinase/ERK pathways.

Dopaminergic Signaling

Elevated synaptic dopamine levels activate dopamine receptors (D1-like and D2-like families), leading to distinct downstream effects:

-

D1-like Receptors (D1 and D5; Gs/olf-coupled): Activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and activation of PKA. PKA can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which in turn inhibits protein phosphatase 1 (PP1).

-

D2-like Receptors (D2, D3, and D4; Gi/o-coupled): Activation inhibits adenylyl cyclase, resulting in decreased cAMP and PKA activity.

These signaling cascades ultimately modulate neuronal excitability, gene expression, and synaptic plasticity.

Conclusion

This compound's mechanism of action on monoamine transporters is characterized by a relatively weak inhibition of reuptake, with a preference for the serotonin transporter, coupled with an ability to induce monoamine efflux. This dual action results in an elevation of synaptic serotonin and dopamine, which in turn activates a complex array of downstream signaling pathways. The provided quantitative data, though limited, offers a starting point for understanding its potency. The detailed experimental protocols serve as a guide for researchers aiming to further characterize this compound or novel compounds with similar mechanisms. The visualization of the signaling pathways provides a framework for understanding the potential cellular consequences of this compound's action. Further research is warranted to fully elucidate the complete pharmacological profile of this compound, including more comprehensive quantitative data on its interaction with all three monoamine transporters and a more direct investigation of its impact on intracellular signaling cascades.

References

- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound on central monoamine neurons. Evidence for increased 5-hydroxytryptamine and dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mepiprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole is a psychotropic agent belonging to the phenylpiperazine class of compounds, recognized for its anxiolytic and antidepressant properties. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended to serve as a core resource for researchers, scientists, and professionals engaged in drug development. The document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), alongside its molecular mechanisms of action, including receptor binding and effects on neurotransmitter systems. Particular attention is given to its active metabolite, meta-chlorophenylpiperazine (m-CPP), which significantly contributes to its overall pharmacological profile. Detailed experimental protocols and structured data presentations are included to facilitate further investigation and application in a research context.

Introduction

This compound is a pyrazolyl-alkyl-piperazine derivative that has been investigated for its therapeutic potential in anxiety and neurotic disorders. Its pharmacological activity is complex, involving interactions with multiple neurotransmitter systems, primarily the serotonergic and dopaminergic pathways. A thorough understanding of its pharmacokinetic and pharmacodynamic profiles is essential for its potential development and for the design of new chemical entities with improved therapeutic characteristics.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively available in publicly accessible literature. However, information regarding its active metabolite, m-chlorophenylpiperazine (m-CPP), and general characteristics of phenylpiperazine compounds provide valuable insights.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Comprehensive human pharmacokinetic parameters for this compound are not well-documented in the available literature. Preclinical studies in rats indicate that this compound influences monoamine metabolism in the central nervous system.

The metabolism of this compound is understood to produce the active metabolite, m-chlorophenylpiperazine (m-CPP). The formation of m-CPP from parent phenylpiperazine drugs, such as trazodone and nefazodone, is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The subsequent metabolism of m-CPP is carried out by the CYP2D6 isoenzyme. This metabolic pathway is a critical consideration for potential drug-drug interactions.

Table 1: Pharmacokinetic Parameters of the Active Metabolite, m-Chlorophenylpiperazine (m-CPP), in Humans

| Parameter | Value | Species | Administration | Reference |

| Elimination Half-life (t½) | 2.6 - 6.1 hours | Human | Oral | |

| 2.4 - 6.8 hours | Human | Intravenous | ||

| Absolute Bioavailability | 12% - 84% | Human | Oral |

Note: Data for this compound is not available. The table presents data for its active metabolite, m-CPP.

Pharmacodynamics

This compound exerts its effects through a multi-faceted interaction with the central nervous system, primarily modulating serotonergic and dopaminergic neurotransmission.

Mechanism of Action

This compound's mechanism of action involves the inhibition of monoamine reuptake and the induction of their release. It demonstrates a stronger inhibitory effect on the uptake of serotonin (5-HT) in the hypothalamus compared to its effects on norepinephrine (NE) and dopamine (DA). In vitro studies have shown its IC50 for hypothalamic 5-HT uptake to be 0.9 µM.

The primary active metabolite of this compound, m-CPP, is a non-selective serotonin receptor agonist with some antagonistic properties. It exhibits significant affinity for various 5-HT receptor subtypes, contributing to the overall pharmacological effects.

Table 2: In Vitro Monoamine Uptake Inhibition by this compound

| Neurotransmitter | Brain Region | IC50 (µM) | Reference |

| Serotonin (5-HT) | Hypothalamus | 0.9 |

Receptor Binding Profile

This compound and its active metabolite, m-CPP, interact with a range of serotonin receptors. The binding affinities of m-CPP for various receptor subtypes have been characterized.

Table 3: Receptor Binding Affinities (Ki) of m-Chlorophenylpiperazine (m-CPP)

| Receptor | Ki (nM) | Reference |

| 5-HT2C | 3.4 | |

| 5-HT2B | 28.8 | |

| 5-HT2A | 32.1 |

Note: This data pertains to the active metabolite, m-CPP.

Signaling Pathways

The interaction of this compound and its metabolite with serotonin and dopamine receptors initiates downstream signaling cascades. 5-HT2A receptors, for which m-CPP has affinity, are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Dopamine D2 receptors, another potential target, are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. The modulation of these pathways likely underlies the observed physiological and behavioral effects of this compound.

This compound Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target 5-HT receptor

-

Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A)

-

Unlabeled competitor (the test compound, e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue expressing the receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of a known unlabeled ligand, and membrane suspension.

-

Competition: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mepiprazole: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole is a psychotropic agent belonging to the phenylpiperazine class of compounds. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability characteristics is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides a comprehensive overview of the methodologies and experimental protocols required to conduct robust solubility and stability studies for this compound. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the established procedures and best practices, drawing illustrative examples from structurally related compounds where necessary. This guide is intended to equip researchers and drug development professionals with the necessary framework to design and execute comprehensive investigations into the physicochemical properties of this compound.

Introduction to this compound

This compound is a pyrazolyl-alkyl-piperazine derivative that has been investigated for its psychotropic properties.[1][2] Its mechanism of action is reported to involve the modulation of monoamine neurotransmission, including effects on serotonin and dopamine pathways.[1][2] The development of a successful pharmaceutical product containing this compound hinges on a clear understanding of its fundamental physicochemical properties, particularly its solubility in various media and its stability under a range of environmental conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's behavior and are critical inputs for designing solubility and stability experiments.

| Property | Value | Reference |

| Chemical Name | 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine | [3] |

| Molecular Formula | C₁₆H₂₁ClN₄ | [4] |

| Molecular Weight | 304.82 g/mol | [4] |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP | Not available |

This compound Solubility Studies

The solubility of an API is a critical determinant of its dissolution rate and, consequently, its bioavailability. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption. Therefore, a comprehensive assessment of this compound's solubility in various aqueous and organic media is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent system at a constant temperature.

Materials and Reagents:

-

This compound (as the free base or a specified salt)

-

Solvents: Purified water, phosphate buffer solutions (pH 1.2, 4.5, 6.8, 7.4), and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400).

-

Calibrated pH meter

-

Analytical balance

-

Constant temperature orbital shaker/water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound.

Procedure:

-

Preparation of Solvent Systems: Prepare the desired aqueous buffer solutions and verify their pH.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the respective solvent system. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved mepipiprazole.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent system at the given temperature. The experiment should be performed in triplicate for each solvent system.

Data Presentation: this compound Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | [Experimental Data] | [Experimental Data] |

| 0.1 N HCl (pH 1.2) | 37 | [Experimental Data] | [Experimental Data] |

| Acetate Buffer (pH 4.5) | 37 | [Experimental Data] | [Experimental Data] |

| Phosphate Buffer (pH 6.8) | 37 | [Experimental Data] | [Experimental Data] |

| Phosphate Buffer (pH 7.4) | 37 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| Propylene Glycol | 25 | [Experimental Data] | [Experimental Data] |

| PEG 400 | 25 | [Experimental Data] | [Experimental Data] |

Note: The above table is a template. The actual data needs to be generated through experimentation.

This compound Stability Studies

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions. These studies are essential for developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify its potential degradation products.

Stress Conditions (as per ICH Q1A(R2) guidelines):

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

-

Neutral Hydrolysis: Dissolve this compound in purified water and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100 °C) for a specified period.

-

Photolytic Degradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies on the solid-state, a thin layer of the powder is used.

-

Stress Application: Expose the samples to the specified stress conditions for a predetermined time. The extent of degradation should be targeted to be between 5-20%.

-

Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic solutions to prevent further degradation.

-

Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. This method must be able to separate the intact this compound from all formed degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass Balance Calculation: The mass balance should be calculated to ensure that all degradation products have been detected. This is the sum of the assay of the intact drug and the levels of all degradation products, which should be close to 100%.

-

Identification of Degradation Products: For significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy may be required to elucidate their structures.

Data Presentation: this compound Forced Degradation Results

The results of the forced degradation studies should be tabulated to provide a clear overview of this compound's stability profile.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT/RRT) | Mass Balance (%) |

| Acid Hydrolysis | 0.1 N HCl | [Time] | 80 | [Data] | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 N NaOH | [Time] | 80 | [Data] | [Data] | [Data] | [Data] |

| Neutral Hydrolysis | Water | [Time] | 80 | [Data] | [Data] | [Data] | [Data] |

| Oxidation | 3% H₂O₂ | [Time] | RT | [Data] | [Data] | [Data] | [Data] |

| Thermal (Solid) | Dry Heat | [Time] | 100 | [Data] | [Data] | [Data] | [Data] |

| Photolytic (Solid) | ICH Light Box | [Time] | RT | [Data] | [Data] | [Data] | [Data] |

| Photolytic (Soln) | ICH Light Box | [Time] | RT | [Data] | [Data] | [Data] | [Data] |

Note: RT = Retention Time; RRT = Relative Retention Time. The above table is a template. The actual data needs to be generated through experimentation.

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains piperazine and pyrazole rings, as well as an ether linkage, several degradation pathways can be hypothesized. This diagram illustrates potential sites of degradation.

Caption: Hypothetical Degradation Pathways of this compound.

Conclusion

This technical guide has outlined the essential experimental protocols for the comprehensive evaluation of the solubility and stability of this compound. While specific quantitative data for this compound remains to be published, the methodologies described herein provide a robust framework for researchers and drug development professionals. The successful execution of these studies, including thermodynamic solubility determination and forced degradation analysis, is fundamental to understanding the physicochemical behavior of this compound. This knowledge is indispensable for the rational design of stable and bioavailable pharmaceutical formulations, ensuring the delivery of a safe and effective therapeutic product. It is strongly recommended that these studies be conducted in the early stages of drug development to guide formulation strategies and to establish a comprehensive stability profile for regulatory submissions.

References

Mepiprazole's Active Metabolite, m-Chlorophenylpiperazine (mCPP): A Technical Guide

Abstract: This document provides an in-depth technical overview of mepiprazole and its principal active metabolite, 1-(3-chlorophenyl)piperazine (mCPP). This compound is a psychotropic agent, but a significant portion of its pharmacological activity is attributable to mCPP, which is also a metabolite of other drugs like trazodone and etoperidone.[1][2][3] This guide details the metabolic conversion of this compound, the extensive pharmacological profile of mCPP, including its receptor binding affinities and functional activities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided for researchers in pharmacology and drug development.

Metabolism of this compound to m-Chlorophenylpiperazine (mCPP)

This compound undergoes significant biotransformation following administration. The primary metabolic pathway of clinical importance is the cleavage of the side chain to form the active metabolite, m-chlorophenylpiperazine (mCPP).[2][4] This conversion is a common feature among several phenylpiperazine drugs.[1][4] The subsequent metabolism of mCPP is primarily handled by the cytochrome P450 enzyme CYP2D6, which hydroxylates mCPP to form p-hydroxy-mCPP (OH-mCPP).[5][6] The efficiency of this metabolic process can be influenced by genetic polymorphisms in the CYP2D6 enzyme, potentially leading to variability in mCPP exposure among individuals.[6]

References

- 1. This compound | 20326-12-9 | Benchchem [benchchem.com]

- 2. 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. l‐(m‐Chlorophenyl)piperazine: a metabolite of trazodone isolated from rat urine | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepiprazole: A Comprehensive Technical Guide to its Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding profile and affinity of mepiprazole, an anxiolytic and antidepressant agent. This compound's therapeutic effects are understood to be mediated through its interactions with various neurotransmitter systems. This document collates the available quantitative and qualitative data on its binding to serotonin, dopamine, and adrenergic receptors, and monoamine transporters. Detailed experimental protocols for key binding and functional assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

This compound Receptor Binding Profile

Table 1: this compound Receptor and Transporter Binding Affinity

| Target | Affinity (Kᵢ) | Species/Tissue | Notes | Reference(s) |

| Serotonin Receptors | ||||

| 5-HT₂ₐ | Antagonist | - | Identified as a primary target.[1][2][6] | [1][2][6] |

| Adrenergic Receptors | ||||

| α₁ | Antagonist | - | Identified as a primary target.[1][2][6] | [1][2][6] |

| Monoamine Transporters | IC₅₀ | |||

| Serotonin Transporter (SERT) | 0.9 µM (900 nM) | Rat Hypothalamus Synaptosomes | This compound is a relatively weak inhibitor of monoamine uptake, with its strongest action on 5-HT uptake.[7] | [7] |

| Dopamine Transporter (DAT) | 1 µM (1000 nM) | - | 50% inhibition of dopamine uptake at this concentration.[6] | [6] |

| Norepinephrine Transporter (NET) | - | Rat Brain Synaptosomes | Weak inhibitor.[7] | [7] |

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Qualitative Effects of this compound on Monoamine Systems

| Neurotransmitter System | Effect | Notes | Reference(s) |

| Serotonin (5-HT) | Enhances activity | Reduces brain 5-HT turnover and increases spontaneous overflow from cortical slices.[6] | [6] |

| Dopamine (DA) | Enhances activity | Increases spontaneous overflow and may block reuptake.[6] | [6] |

| Norepinephrine (NA) | Reduces receptor activity | Brain noradrenaline turnover is increased at higher doses, possibly related to receptor blockade.[6] | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the receptor binding profile and functional activity of compounds like this compound.

Radioligand Competition Binding Assay for 5-HT₂ₐ Receptor

This protocol describes a method to determine the binding affinity (Kᵢ) of an unlabeled compound (e.g., this compound) for the human 5-HT₂ₐ receptor.[8][9]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).[9]

-

Radioligand: [³H]Ketanserin, a well-characterized 5-HT₂ₐ antagonist.[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT₂ₐ ligand (e.g., Mianserin).[10]

-

96-well glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine).[11]

-

Cell harvester.

-

Microplate scintillation counter.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Thaw frozen cell pellets expressing the 5-HT₂ₐ receptor on ice. Homogenize the cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[12]

-

Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:[8]

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a concentration near its Kₔ), and 100 µL of the membrane suspension.

-

Non-specific Binding (NSB): 50 µL of the non-specific binding control, 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

-

Test Compound: 50 µL of this compound at various concentrations, 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.[12]

-

Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[8]

-

Counting: Dry the filter plate completely. Add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[8]

-

Data Analysis:

-

Calculate specific binding by subtracting the CPM of the NSB wells from the CPM of the total binding and test compound wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[13]

-

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins coupled to a receptor of interest upon agonist stimulation.[14][15]

Materials:

-

Receptor Source: Cell membranes expressing the G-protein coupled receptor (GPCR) of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

-

Test Compound: this compound or other test ligands.

-

Agonist Control: A known agonist for the receptor.

-

Basal Control: Assay buffer without agonist.

-

96-well filter plates.

-

Cell harvester.

-

Microplate scintillation counter.

-

Scintillation cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, test compound (or agonist control/basal control), and GDP.

-

Incubation (Pre-incubation): Incubate for a short period (e.g., 15 minutes) at 30°C to allow the compound to bind to the receptor.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.[15]

-

Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

-

Data Analysis:

-

Subtract the basal binding (no agonist) from all other readings.

-

For agonists, plot the stimulated binding against the log of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

-

For antagonists like this compound, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the antagonist to determine the IC₅₀ value.

-

cAMP Functional Assay for Gαs- and Gαi-Coupled Receptors

This assay measures changes in intracellular cyclic AMP (cAMP) levels following receptor activation, which is indicative of Gαs (stimulatory) or Gαi (inhibitory) G-protein coupling.[16][17][18]

Materials:

-

Cell Line: A cell line stably expressing the GPCR of interest.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or bioluminescence-based).

-

Test Compound: this compound.

-

Agonist/Antagonist Controls.

-

Cell Culture Medium.

-

Stimulation Buffer.

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate and culture until they reach the desired confluency.

-

Compound Addition:

-

For Agonist Testing: Add varying concentrations of the test compound to the cells.

-

For Antagonist Testing (for this compound): Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist.[18]

-

-

Incubation: Incubate the plate for a specific time at a controlled temperature as recommended by the assay kit manufacturer.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP.[16]

-

Measurement: Read the plate using a suitable plate reader.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

For agonists, plot the signal against the log of the compound concentration to determine the EC₅₀.

-

For antagonists, plot the signal against the log of the antagonist concentration to determine the IC₅₀.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for determining receptor binding affinity.

Conclusion

This compound's pharmacological profile is characterized by its antagonist activity at 5-HT₂ₐ and α₁-adrenergic receptors, coupled with its ability to modulate serotonin, dopamine, and norepinephrine neurotransmission. While a complete quantitative binding affinity profile for this compound remains to be fully elucidated in publicly accessible literature, the available data points to a multi-target mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound with its molecular targets. Future research should focus on generating a comprehensive Kᵢ dataset to better correlate its binding affinities with its clinical efficacy and side-effect profile.

References

- 1. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [The influence of mepiprazol on monoamine metabolism in the rat CNS: demonstration of reduced norepinephrine activity and simultaneously enhanced serotonin and dopamine activities (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Central action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 20326-12-9 | Benchchem [benchchem.com]

- 7. This compound, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. scielo.br [scielo.br]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Mepiprazole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole dihydrochloride is a phenylpiperazine derivative with significant pharmacological activity, primarily as a 5-HT2A and α1-adrenergic receptor antagonist, as well as a serotonin reuptake inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties of this compound dihydrochloride, alongside detailed experimental protocols for its further characterization. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes methodologies for determining key physicochemical parameters such as solubility, pKa, and stability, based on established scientific principles and data from structurally related compounds.

Chemical and Physical Properties

This compound dihydrochloride is the hydrochloride salt of this compound, a compound belonging to the phenylpiperazine class of molecules.[3] The presence of the dihydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound.

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source |

| Chemical Name | 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine dihydrochloride | [1] |

| Molecular Formula | C₁₆H₂₁ClN₄·2HCl | [1] |

| Molecular Weight | 377.74 g/mol | [1] |

| CAS Number | 20344-15-4 | [1] |

| Appearance | Likely a crystalline solid | General knowledge |

| Predicted pKa (Strongest Basic) | 7.70 (for this compound base) | Estimated from database |

| Predicted pKa (for 1-(3-Chlorophenyl)piperazine intermediate) | 8.85 ± 0.10 | [4][5][6][7] |

| Solubility | Expected to be sparingly soluble in water and more soluble in some organic solvents. Specific data not available. | [8][9] |

| Stability | Phenylpiperazines can be susceptible to degradation under certain conditions. Specific data for this compound dihydrochloride is not available. | [10] |

Mechanism of Action and Signaling Pathways

This compound dihydrochloride exerts its pharmacological effects through a multi-target mechanism. It acts as an antagonist at serotonin 5-HT2A and α1-adrenergic receptors and also inhibits the reuptake of serotonin.[1][2][3]

5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a key component of this compound's activity. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[8] This, in turn, results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which leads to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this receptor, this compound can modulate downstream signaling cascades involved in various physiological and pathological processes.

α1-Adrenergic Receptor Antagonism

This compound also acts as an antagonist at α1-adrenergic receptors. These receptors are also GPCRs that couple to Gq/11 proteins, initiating a similar signaling cascade to that of the 5-HT2A receptor, involving PLC activation and subsequent increases in intracellular calcium and PKC activity. This antagonism can lead to effects such as vasodilation.

Serotonin Reuptake Inhibition

This compound inhibits the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Experimental Protocols

Due to the lack of specific published data for this compound dihydrochloride, the following are detailed, generalized protocols for determining its key chemical properties.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound dihydrochloride in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol).

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound dihydrochloride to a series of glass vials, each containing a known volume of the desired solvent.

-

Ensure that a solid excess of the compound is visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound dihydrochloride of known concentrations.

-

Determine the concentration of this compound dihydrochloride in the samples by comparing their response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in mg/mL or mol/L.

-

pKa Determination

Objective: To determine the acid dissociation constant(s) (pKa) of this compound dihydrochloride.

Methodology: Potentiometric Titration

-

Sample Preparation:

-

Accurately weigh a sample of this compound dihydrochloride and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.

-

-

Titration Setup:

-

Place the solution in a thermostated vessel (e.g., at 25 °C).

-

Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

-

Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small aliquots, recording the pH after each addition.

-

Continue the titration past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.

-

Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point(s) are indicated by peaks.

-

Stability Assessment: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound dihydrochloride under various stress conditions and to identify potential degradation products.

Methodology: Stress Testing

-

Sample Preparation:

-

Prepare solutions of this compound dihydrochloride in appropriate solvents.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a strong base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solid sample or a solution to UV and visible light according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method capable of separating the parent drug from any degradation products.

-

-

Data Evaluation:

-

Quantify the amount of this compound dihydrochloride remaining at each time point.

-

Identify and, if possible, characterize any significant degradation products using techniques such as mass spectrometry (MS).

-

Experimental Workflow and Characterization

A general workflow for the comprehensive chemical characterization of a compound like this compound dihydrochloride is crucial for drug development.

References

- 1. scbt.com [scbt.com]

- 2. US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 1-(3-Chlorophenyl)piperazine [chembk.com]

- 5. 1-(3-Chlorophenyl)piperazine|lookchem [lookchem.com]

- 6. 1-(3-Chlorphenyl)piperazine CAS#: 6640-24-0 [m.chemicalbook.com]

- 7. 6640-24-0 CAS MSDS (1-(3-Chlorphenyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. innospk.com [innospk.com]

- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepiprazole's Effects on Central Monoamine Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole, a pyrazolyl derivative with a phenylpiperazine side chain, exerts significant effects on central monoamine neurons, particularly those involving serotonin (5-hydroxytryptamine or 5-HT) and dopamine (DA). This technical guide synthesizes the current understanding of this compound's pharmacological profile, detailing its impact on monoamine turnover, reuptake, and release. It provides an in-depth overview of the experimental protocols used to elucidate these effects and presents quantitative data on its interactions with monoamine transporters. Furthermore, this guide illustrates the putative signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound has been identified as a compound with notable activity within the central nervous system, primarily influencing serotonergic and dopaminergic pathways.[1][2] Its dual action, involving both inhibition of monoamine reuptake and enhancement of their release, distinguishes it from typical antidepressant and antipsychotic medications.[3] Understanding the nuanced effects of this compound on central monoamine neurons is crucial for elucidating its therapeutic potential and mechanism of action. This guide aims to provide a detailed technical overview of these effects, supported by quantitative data, experimental methodologies, and visual representations of the underlying neurochemical processes.

Quantitative Data on this compound's Interaction with Monoamine Systems

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effects on monoamine transporters and turnover.

Table 1: this compound's Inhibitory Effects on Monoamine Uptake

| Monoamine System | Parameter | Value | Brain Region | Reference |

| Serotonin (5-HT) | IC₅₀ | 0.9 µM | Hypothalamus | [3] |

| Dopamine (DA) | % Inhibition | 50% at 10⁻⁶ M | Not Specified | [1] |

Table 2: this compound's Effects on Monoamine Release and Turnover

| Monoamine System | Effect | Dose/Concentration | Experimental Model | Reference |

| Serotonin (5-HT) | Increased spontaneous overflow of ³H-5-HT | 10⁻⁶ M | ³H-5-HT-labelled cortical slices | [1] |

| Serotonin (5-HT) | Reduced brain 5-HT turnover | Down to 0.25 mg/kg | In vivo (rat) | [1] |

| Dopamine (DA) | Two-fold increase in spontaneous overflow | 10⁻⁶ M | Not Specified | [1] |

| Norepinephrine (NA) | Significantly increased brain NA turnover | 5-10 mg/kg | In vivo (rat) | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on central monoamine neurons.

Monoamine Uptake Assay in Brain Synaptosomes

This protocol is adapted from studies investigating the in vitro effects of psychotropic drugs on monoamine uptake.[3]

Objective: To determine the inhibitory potency (IC₅₀) of this compound on the reuptake of serotonin, dopamine, and norepinephrine into presynaptic nerve terminals.

Materials:

-

Rat brain tissue (hypothalamus for 5-HT, striatum for DA, cortex for NA)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer bicarbonate buffer

-

Radiolabeled monoamines (e.g., ³H-5-HT, ³H-DA, ³H-NA)

-

This compound solutions of varying concentrations

-